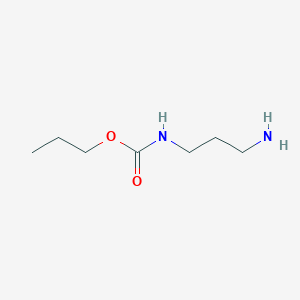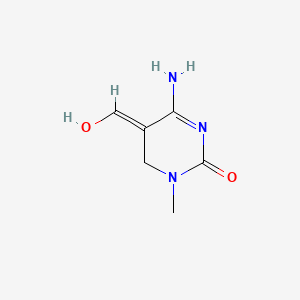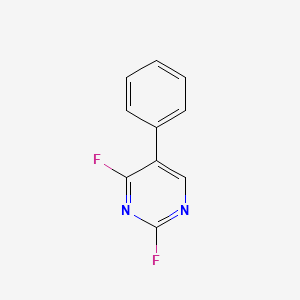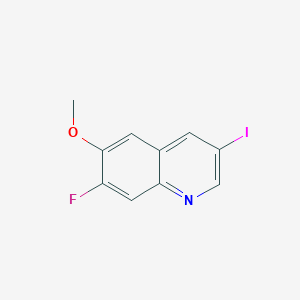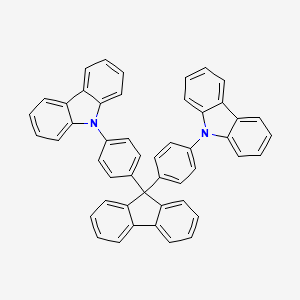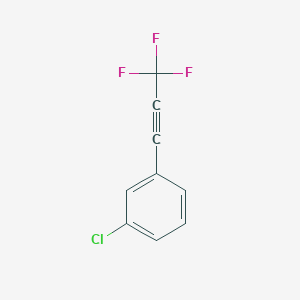
1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organofluorine compound characterized by the presence of a trifluoropropynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3,3,3-trifluoropropene with a suitable benzene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and dehydrohalogenation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can lead to the formation of halogenated compounds .
Applications De Recherche Scientifique
1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene exerts its effects involves interactions with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Chloro-3,3,3-trifluoropropene: Shares the trifluoropropene group but lacks the benzene ring.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar structure but with a different position of the trifluoropropenyl group.
3,3,3-Trifluoro-1-propyne: Contains the trifluoropropynyl group but without the chlorine atom.
Uniqueness: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the combination of the trifluoropropynyl group and the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C9H4ClF3 |
|---|---|
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
1-chloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |
Clé InChI |
BVLWKGPMGWXDLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C#CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
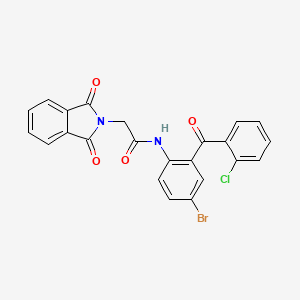
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
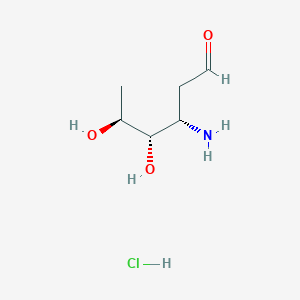
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

